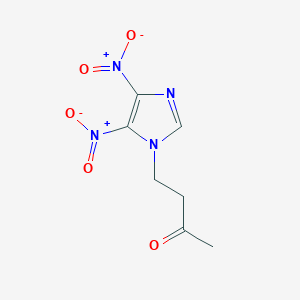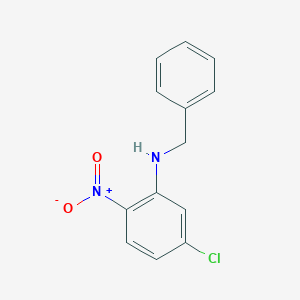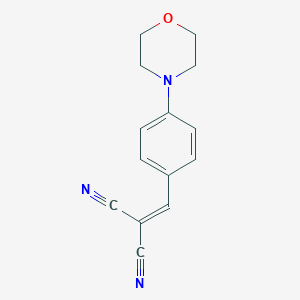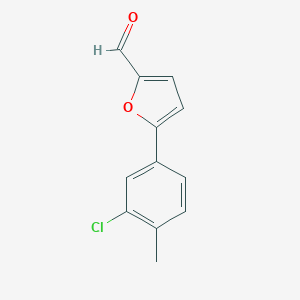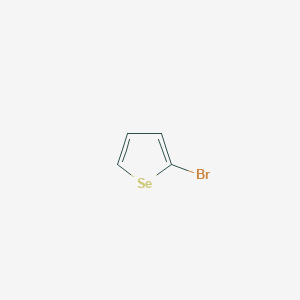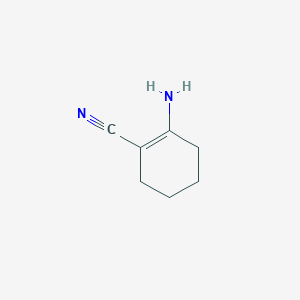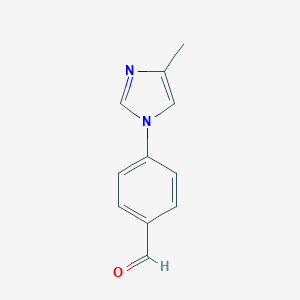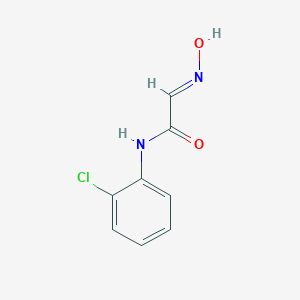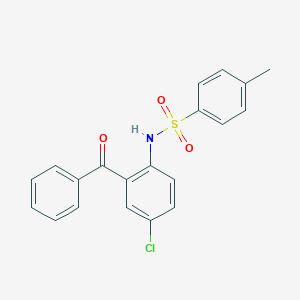
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been widely studied for their antibacterial, antiviral, and antitumor properties. In
作用機序
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is not fully understood. However, several studies have suggested that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to induce apoptosis, which is a programmed cell death, in cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the migration and invasion of cancer cells, which are essential processes for the metastasis of cancer.
生化学的および生理学的効果
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit several biochemical and physiological effects. In vitro studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide inhibits the activity of carbonic anhydrase IX, which is overexpressed in several types of cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a crucial role in the invasion and metastasis of cancer cells. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and transcription.
実験室実験の利点と制限
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has several advantages for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide is easy to synthesize and has been found to exhibit potent antitumor and antibacterial activity. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been reported to exhibit low toxicity towards normal cells, which makes it an attractive candidate for further development. However, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide also has some limitations for lab experiments. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has poor solubility in water, which makes it challenging to formulate for in vivo studies. Additionally, N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been found to exhibit poor stability in biological fluids, which can limit its efficacy in vivo.
将来の方向性
For the study of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide include investigating its efficacy in combination with other chemotherapeutic agents and investigating its pharmacokinetics and pharmacodynamics in vivo.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-benzoyl-4-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate that is subsequently treated with ammonia to yield N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide. This method of synthesis has been reported in several research articles and has been found to be efficient in producing high yields of N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Several research studies have reported that N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide has also been found to possess antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
特性
CAS番号 |
4873-59-0 |
|---|---|
製品名 |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
分子式 |
C20H16ClNO3S |
分子量 |
385.9 g/mol |
IUPAC名 |
N-(2-benzoyl-4-chlorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H16ClNO3S/c1-14-7-10-17(11-8-14)26(24,25)22-19-12-9-16(21)13-18(19)20(23)15-5-3-2-4-6-15/h2-13,22H,1H3 |
InChIキー |
WZTIKNRSYKDRQF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde](/img/structure/B187626.png)
![3-Methoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B187627.png)
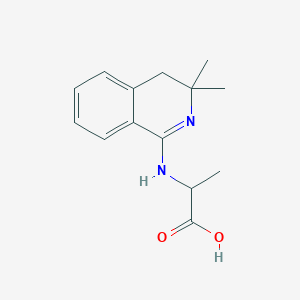
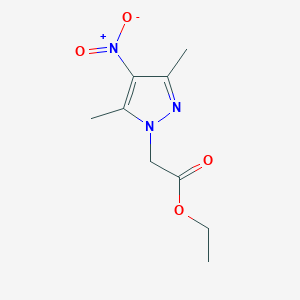
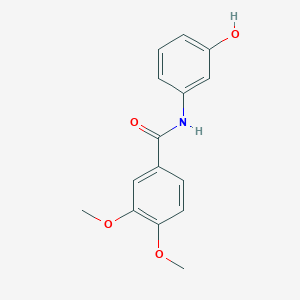
![N-[4-[(2-nitrophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B187634.png)
